

# Unraveling the Molecular Fragmentation of Musellarin B: A Technical Guide

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## Compound of Interest

Compound Name: Musellarin B

Cat. No.: B592929

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This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **Musellarin B**, a rare bicyclic diarylheptanoid with noted cytotoxic activities. This document outlines the structural details, proposed fragmentation pathways, and relevant biological signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, mass spectrometry, and oncology.

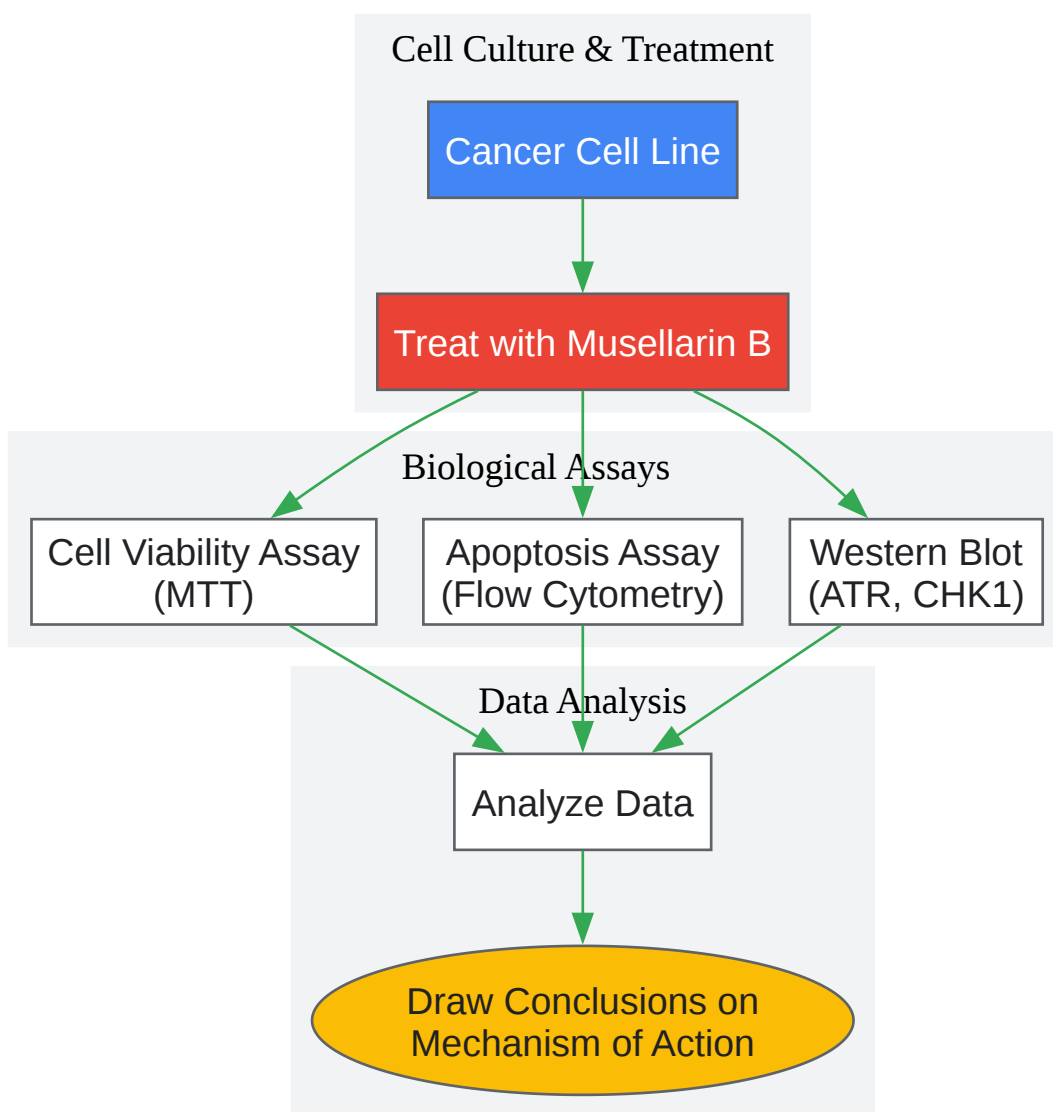
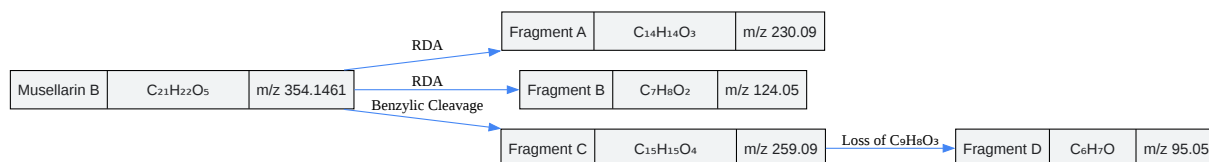
## Chemical Structure and Properties of Musellarin B

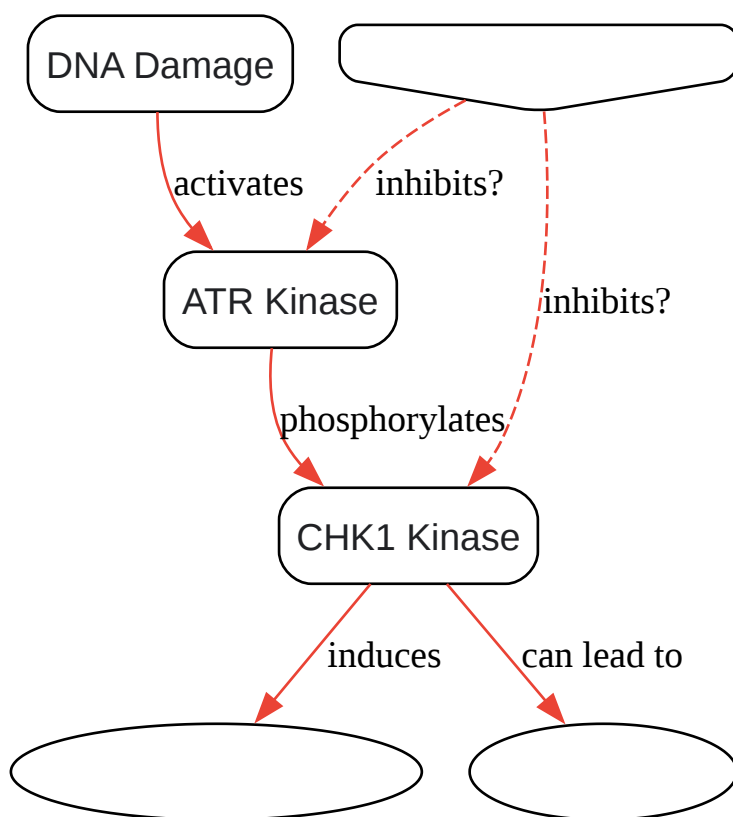
**Musellarin B**, isolated from the monotypic plant *Musella lasiocarpa*, is a diarylheptanoid characterized by a unique bicyclic tetrahydropyran motif. Its molecular formula is  $C_{21}H_{22}O_5$ , with a high-resolution electron ionization mass spectrometry (HREIMS) determined exact mass of  $m/z$  354.1461  $[M]^+$ . The structural elucidation of **Musellarin B** has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>22</sub> O <sub>5</sub>
Exact Mass [M] <sup>+</sup>	354.1461
Class	Diarylheptanoid
Source	Musella lasiocarpa
Reported Activity	Cytotoxic against various cancer cell lines

## Proposed Mass Spectrometry Fragmentation Pattern

While detailed tandem mass spectrometry (MS/MS) data for **Musellarin B** is not extensively published, a plausible fragmentation pattern can be proposed based on the known fragmentation behaviors of diarylheptanoids. The fragmentation is expected to initiate from the molecular ion [M]<sup>+</sup> and proceed through a series of characteristic cleavages, primarily retro-Diels-Alder (RDA) reactions within the tetrahydropyran ring and benzylic cleavages.





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